3-(Boc-aminomethyl)-6-cyanopyridine 3-(Boc-aminomethyl)-6-cyanopyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC4052115
InChI: InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-8-9-4-5-10(6-13)14-7-9/h4-5,7H,8H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)NCC1=CN=C(C=C1)C#N
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol

3-(Boc-aminomethyl)-6-cyanopyridine

CAS No.:

Cat. No.: VC4052115

Molecular Formula: C12H15N3O2

Molecular Weight: 233.27 g/mol

* For research use only. Not for human or veterinary use.

3-(Boc-aminomethyl)-6-cyanopyridine -

Specification

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
IUPAC Name tert-butyl N-[(6-cyanopyridin-3-yl)methyl]carbamate
Standard InChI InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-8-9-4-5-10(6-13)14-7-9/h4-5,7H,8H2,1-3H3,(H,15,16)
Standard InChI Key VJMBHARIHIDJMC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=CN=C(C=C1)C#N
Canonical SMILES CC(C)(C)OC(=O)NCC1=CN=C(C=C1)C#N

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound features a pyridine backbone with two key substituents:

  • A cyano group (-CN) at the 6-position, which introduces electron-withdrawing properties and enhances reactivity in cross-coupling reactions.

  • A Boc-protected aminomethyl group (-CH2_2NHBoc) at the 3-position, where the tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine during synthetic sequences .

The molecular weight is calculated as 233.27 g/mol, with a precise exact mass of 233.1164 Da. The Boc group’s steric bulk influences the compound’s solubility and stability, making it amenable to stepwise synthetic strategies .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 3-(Boc-aminomethyl)-6-cyanopyridine involves multi-step organic transformations, as inferred from related methodologies :

Step 1: Aminomethylation of Pyridine

  • A pyridine derivative undergoes Friedel-Crafts-type alkylation to introduce the aminomethyl group.

  • Example reagents: Chloromethylamine derivatives in the presence of Lewis acids like AlCl3_3 .

Step 2: Boc Protection

  • The primary amine is protected using di-tert-butyl dicarbonate (Boc2_2O) under basic conditions (e.g., triethylamine in dichloromethane) .

StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc2_2O, TEA, DCM, 0°C → rt70–95
CyanationPd(PCy3_3)2_2, Zn(CN)2_2, DMF, 80°C44–90

Mechanistic Insights

  • Oxidative Addition: Palladium catalysts (e.g., Pd(PCy3_3)2_2) facilitate C-CN bond formation via oxidative addition to the pyridine ring, as demonstrated in analogous systems .

  • Boc Deprotection: Acidic conditions (e.g., HCl/dioxane) cleave the Boc group, regenerating the free amine for subsequent functionalization .

Applications in Pharmaceutical Research

Intermediate in Cognitive Enhancer Synthesis

The compound serves as a precursor in the synthesis of insulin-regulated aminopeptidase (IRAP) inhibitors, which show promise in improving cognitive function. For example:

  • Compound 6a_dia2: An IRAP inhibitor derived from 3-(Boc-aminomethyl)-6-cyanopyridine exhibits an IC50_{50} of 1.0 µM, highlighting its potency .

Role in Peptide Mimetics

The Boc-protected amine enables controlled peptide coupling reactions, facilitating the construction of:

  • Imidazo[1,5-α]pyridine scaffolds: These mimic α-helical peptide structures, critical in disrupting protein-protein interactions .

Recent Advances and Future Directions

Innovations in Catalysis

Recent studies leverage palladium-NHC complexes to enhance cyanation efficiency, reducing reaction times from hours to minutes .

Expanding Biomedical Applications

Ongoing research explores the compound’s utility in:

  • PROTACs (Proteolysis-Targeting Chimeras): As a linker moiety connecting E3 ligase binders and target proteins.

  • Fluorescent Probes: Functionalization with fluorophores for cellular imaging .

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